5-Bromo-4-fluoro-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2,11H,(H2,10,12) |
InChI Key |
QPKAKLODNFGNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(=O)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations
Strategic Routes for the Introduction of Bromine and Fluorine Substituents
The placement of both bromine and fluorine on the benzamide (B126) core is a key challenge in the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzamide. The order of their introduction and the specific reagents used are critical for achieving the correct regiochemistry.
Regioselective Bromination Approaches
The introduction of a bromine atom at the C5 position of a 4-fluoro-2-hydroxyaromatic system is guided by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. libretexts.orgsavemyexams.comorganicchemistrytutor.com In a 4-fluoro-2-hydroxy-substituted ring, the hydroxyl group directs electrophilic substitution to the C3 and C5 positions. The fluorine atom also directs to the positions ortho and para to it (C3 and C5). Therefore, the C5 position is strongly activated towards electrophilic bromination.
Common brominating agents for this transformation include N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically conducted at low temperatures (0–5°C) to minimize the formation of side products. Lewis acids, such as iron(III) chloride (FeCl₃), can be used as catalysts to enhance the regioselectivity of the bromination.
A plausible synthetic route starts with 4-fluoro-2-hydroxybenzoic acid. Its bromination would be expected to yield 5-bromo-4-fluoro-2-hydroxybenzoic acid as the major product due to the concerted directing effects of the hydroxyl and fluoro groups.
| Starting Material | Brominating Agent | Solvent | Temperature | Catalyst | Key Outcome |
| 4-Fluoro-2-hydroxybenzoic acid | N-Bromosuccinimide (NBS) | DMF | 0–5°C | FeCl₃ (optional) | Regioselective bromination at the C5 position. |
| 2-Hydroxybenzoic acid derivatives | N-Bromosuccinimide (NBS) | DMF | 0–5°C | - | Preferential bromination at positions activated by the hydroxyl group. |
Directed Fluorination Techniques
The introduction of fluorine onto an aromatic ring can be achieved through several methods, including electrophilic and nucleophilic fluorination.
Electrophilic Fluorination: For a substrate like 5-bromo-2-hydroxybenzoic acid, direct electrophilic fluorination at the C4 position is challenging due to the deactivating nature of the bromine and carboxylic acid groups. However, reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents that can overcome this deactivation under specific conditions. nih.govref.ac.uk The reaction is typically carried out in a polar solvent, and the regioselectivity can be influenced by the substrate's electronic properties. nih.govrsc.org The dicationic nature of Selectfluor often requires specific conditions to manage its solubility and reactivity. escholarship.org
Nucleophilic Fluorination: An alternative strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a precursor with a good leaving group, such as a nitro group or a diazonium salt, at the C4 position could be displaced by a fluoride (B91410) ion. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine, although it can suffer from precursor instability. nih.gov More modern methods for nucleophilic radiofluorination have been developed using precursors like N-arylsydnones, which can be prepared from anilines. nih.gov
| Method | Fluorinating Agent/Precursor | Key Features |
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Powerful electrophilic fluorinating agent capable of fluorinating deactivated rings. nih.govref.ac.uk |
| Nucleophilic Fluorination (Balz-Schiemann) | Aryldiazonium tetrafluoroborate | Classic method, though can have issues with precursor stability. nih.gov |
| Nucleophilic Fluorination (Modern) | N-Arylsydnones + [¹⁸F]Fluoride | Used for radiofluorination, offering a route from anilines. nih.gov |
Synthesis of the 2-Hydroxybenzamide Core Structure
The formation of the 2-hydroxybenzamide moiety is a critical step that can be approached in several ways, either by forming the amide bond from a pre-functionalized benzoic acid or by introducing the hydroxyl group at a later stage.
Amide Bond Formation Methodologies
The conversion of a carboxylic acid, such as 5-bromo-4-fluoro-2-hydroxybenzoic acid, to its corresponding primary amide requires the activation of the carboxyl group. A variety of coupling reagents are available for this purpose. researchgate.netresearchgate.net
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. acs.orgsilicycle.com Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are also highly effective. researchgate.netacs.org
The synthesis of salicylanilides using HATU has been reported to sometimes lead to the formation of 2-imino benzo[e]-1,3-oxazin-4-one byproducts, suggesting that amide formation is the initial step followed by further reaction. acs.org For the formation of a primary amide, the carboxylic acid is typically reacted with the coupling agent and a source of ammonia, or a protected form of ammonia.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, often with additives to improve efficiency. silicycle.com |
| Phosphonium Salts | BOP | Effective for amide bond formation. acs.org |
| Uronium/Guanidinium Salts | HBTU, HATU | Fast reaction rates and high efficiency. researchgate.netacs.org |
| Silanes | Diphenylsilane | A direct method for amide coupling without the need for air or moisture exclusion. rsc.org |
Selective Hydroxylation at the Ortho Position
Introducing a hydroxyl group at the C2 position of a pre-existing 4-fluoro-5-bromobenzamide presents a significant synthetic challenge. One powerful strategy for achieving such regioselectivity is through directed ortho-metalation (DoM) . wikipedia.orgnih.gov
In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic oxygen source to introduce the hydroxyl group. The amide group itself, particularly a tertiary amide (-CONR₂), is a powerful DMG. wikipedia.orgnih.gov
For the synthesis of this compound, a potential route would involve the preparation of N,N-diethyl-4-fluoro-5-bromobenzamide. This intermediate could then undergo directed ortho-metalation, where the N,N-diethylamide group directs lithiation to the C2 position. Quenching the resulting aryllithium with an electrophilic oxygen source, such as molecular oxygen followed by reduction, or a peroxide, would yield the 2-hydroxy derivative. The N,N-diethyl groups could then be removed if the primary amide is the final target. The O-carbamate group is also a very strong DMG and can be used to direct ortho-hydroxylation. nih.gov
| Strategy | Directing Group | Base | Electrophilic Quench | Key Outcome |
| Directed ortho-metalation (DoM) | Amide (-CONR₂) | n-BuLi, s-BuLi | O₂, peroxides | Regiospecific hydroxylation ortho to the directing group. wikipedia.orgnih.gov |
| Directed ortho-metalation (DoM) | O-Carbamate (-OCONEt₂) | n-BuLi, s-BuLi | O₂, peroxides | Powerful directing group for ortho-functionalization. nih.gov |
Preparation of Advanced Derivatives and Analogues
The this compound scaffold can serve as a versatile intermediate for the synthesis of more complex molecules. The bromine atom is particularly useful for introducing further diversity through cross-coupling reactions.
For instance, the bromine at the C5 position can be substituted using palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position.
Furthermore, the phenolic hydroxyl group can be alkylated or acylated to produce a range of ether and ester derivatives. For example, derivatives of 5-bromosalicylamide (B1265511) have been synthesized by reacting the hydroxyl group with α-halogenated acid esters to form ether linkages, which can be further functionalized. researchgate.net The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has also been reported, showcasing the potential for forming diaryl ether linkages. mdpi.com
The synthesis of 5-[1-hydroxy-2-haloethyl]-2'-deoxyuridines demonstrates how a bromo-hydroxy-substituted aromatic core can be part of a larger, biologically active molecule. nih.gov
| Reaction Type | Functional Group Targeted | Reagents/Conditions | Potential Derivatives |
| Suzuki Coupling | C5-Br | Pd catalyst, boronic acid, base | 5-Aryl/heteroaryl-4-fluoro-2-hydroxybenzamides |
| Ether Synthesis | C2-OH | Alkyl halide, base | 2-Alkoxy-5-bromo-4-fluorobenzamides researchgate.net |
| Ester Synthesis | C2-OH | Acyl chloride/anhydride (B1165640), base | 2-Acyloxy-5-bromo-4-fluorobenzamides |
Esterification and Hydrazide Synthesis
The phenolic hydroxyl and primary amide groups of this compound are amenable to several modifications. Esterification of the hydroxyl group is a common method to adjust the molecule's lipophilicity and pharmacokinetic properties. organic-chemistry.orgyoutube.commasterorganicchemistry.comchemguide.co.uk This is typically accomplished by reacting the parent compound with a suitable acyl chloride or carboxylic acid anhydride in the presence of a base. organic-chemistry.org
The amide can also be converted to a hydrazide, a critical step in synthesizing various heterocyclic compounds. nih.govlew.roresearchgate.net This transformation is generally achieved by reacting the parent benzamide with hydrazine (B178648) hydrate, often under reflux conditions. lew.roresearchgate.net Research has shown that starting from 5-bromo-2-hydroxy-benzamide, methyl/ethyl esters can be obtained, which then react with hydrazine to form hydrazides. lew.roresearchgate.net
Table 1: Synthesis of Ester and Hydrazide Derivatives
| Starting Material | Reagent | Product | Reaction Condition |
|---|---|---|---|
| This compound | Acyl Chloride/Anhydride | Ester Derivative | Basic conditions |
Condensation Reactions for Schiff Base and Hydrazone Formation
The hydrazide derivative of this compound is a key intermediate for synthesizing Schiff bases and hydrazones. nih.govnih.govresearchgate.netresearchgate.net These compounds are formed through the condensation of the hydrazide with various aldehydes and ketones. mdpi.comnih.govnih.govresearchgate.net This reaction offers a direct way to introduce a wide array of substituents, allowing for the investigation of their effects on the biological activity of the resulting compounds. asianpubs.org
The general procedure involves mixing the hydrazide with an aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. mdpi.comnih.gov The resulting Schiff bases or hydrazones can then be isolated and purified. For instance, new hydrazide-hydrazone derivatives can be synthesized by heating hydrazides with different aldehydes or ketones in solvents like ethanol (B145695) or methanol. nih.gov
Table 2: Examples of Condensation Reactions
| Hydrazide Derivative | Carbonyl Compound | Product Class |
|---|---|---|
| 5-Bromo-4-fluoro-2-hydroxybenzohydrazide | Substituted Benzaldehydes | Hydrazone |
| 5-Bromo-4-fluoro-2-hydroxybenzohydrazide | Various Ketones | Hydrazone |
N-Substitution Strategies for Structural Diversification
N-substitution of the amide nitrogen in this compound presents another path for structural modification. This can be accomplished through methods like alkylation and acylation, which can significantly alter the compound's physicochemical properties, such as solubility, and its interaction with biological targets.
The introduction of different alkyl or aryl groups on the amide nitrogen can generate a library of N-substituted derivatives. The selection of the substituting group is crucial and is often guided by the specific therapeutic target under investigation.
Table 3: N-Substitution Approaches
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Alkyl Halide | N-Alkyl-5-bromo-4-fluoro-2-hydroxybenzamide |
Compound List
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Bromo-4-fluoro-2-hydroxybenzohydrazide |
| N-Alkyl-5-bromo-4-fluoro-2-hydroxybenzamide |
| N-Acyl-5-bromo-4-fluoro-2-hydroxybenzamide |
| Acyl Chloride |
| Anhydride |
| Hydrazine Hydrate |
| Benzaldehydes |
| Ketones |
| Heterocyclic Aldehydes |
Comprehensive Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Bromo-4-fluoro-2-hydroxybenzamide, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons, the amide protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromo, fluoro, and benzamide (B126) functionalities, coupled with the electron-donating effect of the hydroxyl group, results in a specific downfield or upfield shift for each proton.
The aromatic region is expected to exhibit two doublets, corresponding to the protons at the C3 and C6 positions. The proton at C6, being ortho to the bromine atom, is expected to appear at a downfield chemical shift, likely in the range of δ 7.8-8.0 ppm. The proton at C3, situated between the hydroxyl and fluoro groups, would likely resonate at a more upfield position, estimated to be around δ 6.8-7.0 ppm. The coupling between these two aromatic protons would result in a doublet splitting pattern for each signal, with a coupling constant (J) in the range of 2-3 Hz, characteristic of a meta-coupling.
The protons of the primary amide group (-CONH₂) are expected to appear as two broad singlets in the region of δ 7.5-8.5 ppm. Their broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The phenolic hydroxyl proton (-OH) is also anticipated to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically appearing in a wide range from δ 9.0 to 12.0 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.0 | d | ~2-3 |
| H-6 | 7.8 - 8.0 | d | ~2-3 |
| -CONH₂ | 7.5 - 8.5 | br s | - |
| -OH | 9.0 - 12.0 | br s | - |
d: doublet, br s: broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. The carbon atom attached to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is predicted to resonate around δ 155-160 ppm (d, ¹JCF ≈ 240-250 Hz). The carbon bearing the hydroxyl group (C2) is anticipated to be in the region of δ 150-155 ppm. The carbon attached to the bromine atom (C5) will be shifted upfield due to the heavy atom effect and is expected around δ 110-115 ppm. The remaining aromatic carbons, C1, C3, and C6, will have chemical shifts influenced by the combined electronic effects of all substituents.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-4 (C-F) | 155 - 160 |
| C-2 (C-OH) | 150 - 155 |
| C-6 | 130 - 135 |
| C-1 | 120 - 125 |
| C-3 | 115 - 120 |
| C-5 (C-Br) | 110 - 115 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicating hydrogen bonding. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands around 3350 cm⁻¹ and 3180 cm⁻¹.
The C=O stretching vibration of the amide carbonyl group (Amide I band) is a strong and characteristic absorption, anticipated in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be observed around 1600-1630 cm⁻¹. Aromatic C=C stretching vibrations will give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl group is predicted to be around 1250-1300 cm⁻¹, while the C-F stretching vibration should appear as a strong band in the 1200-1250 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3400 - 3200 | Broad, Strong |
| N-H Stretch (amide) | 3350, 3180 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1600 - 1630 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch (phenolic) | 1250 - 1300 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| C-Br Stretch | 500 - 600 | Medium to Weak |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric breathing mode of the benzene ring is anticipated to be a prominent peak. The C-Br and C-F stretching vibrations are also expected to be Raman active. The C=O stretching vibration, while strong in the FTIR, may show a weaker signal in the Raman spectrum.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Stretch (aromatic) | 1550 - 1600 | Strong |
| C-F Stretch | 1200 - 1250 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₇H₅BrFNO₂), the molecular weight is approximately 233.02 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233 and 235 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
The fragmentation pattern would likely involve the initial loss of the amide group. The loss of an amino radical (•NH₂) would lead to a fragment ion at m/z 217/219. Subsequent loss of carbon monoxide (CO) from this fragment would produce an ion at m/z 189/191, corresponding to the bromofluorophenol cation. Further fragmentation could involve the loss of a bromine radical or a fluorine atom. The presence of these characteristic fragments would provide strong evidence for the proposed structure.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Isotopic Pair) | Proposed Fragment |
| 233/235 | [M]⁺ (Molecular Ion) |
| 217/219 | [M - NH₂]⁺ |
| 189/191 | [M - NH₂ - CO]⁺ |
| 138 | [M - Br - CO]⁺ |
Advanced UV-Visible Absorption Spectroscopy
A thorough search of scientific literature and chemical databases has been conducted to obtain detailed research findings on the advanced UV-Visible absorption spectroscopy of the chemical compound this compound. This investigation aimed to identify key data points, including the solvent used for analysis, the wavelength of maximum absorption (λmax), and the corresponding molar absorptivity (ε).
Despite extensive efforts, specific experimental or theoretical UV-Visible spectroscopic data for this compound could not be located in the available scientific literature and databases. While information exists for structurally related compounds, such as derivatives of 5-bromo-2-hydroxybenzamide and 5-bromo-4-fluoro-2-hydroxybenzaldehyde, the electronic properties and, consequently, the UV-Visible absorption spectra of these molecules are not directly transferable to this compound due to differences in their chemical structures.
Therefore, no data table or detailed research findings on the UV-Visible absorption spectroscopy of this compound can be provided at this time.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and properties of molecules.
DFT has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. Theoretical calculations on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have often been performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure and compute various electronic properties. dntb.gov.uaaiu.edu
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For substituted benzamides, the orientation of the amide group relative to the benzene (B151609) ring is a key conformational feature. Studies on substituted benzamides have shown that the planarity of the molecule can be influenced by the nature and position of the substituents. rasayanjournal.co.in For instance, in 2-fluorobenzamide, the trans conformer (where the carbonyl oxygen and the fluorine atom are on opposite sides) is found to be more stable and planar. rasayanjournal.co.in
In the case of 5-Bromo-4-fluoro-2-hydroxybenzamide, intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carbonyl oxygen of the amide group is expected to play a significant role in stabilizing a planar conformation. The presence of the bulky bromine atom at position 5 and the electronegative fluorine atom at position 4 will also influence the bond lengths and angles of the benzene ring. Based on studies of related molecules, it is anticipated that the C-Br and C-F bond lengths will be consistent with those observed in other halogenated aromatic compounds.
| Parameter | Predicted Value (Å/°) | Reference Compound(s) |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | 5-Bromo-2-Hydroxybenzaldehyde dntb.gov.ua |
| C-F Bond Length | ~1.35 Å | 2-fluorobenzamide rasayanjournal.co.in |
| C=O Bond Length | ~1.23 Å | Benzamide (B126) rasayanjournal.co.in |
| C-N Bond Length | ~1.35 Å | Benzamide rasayanjournal.co.in |
| O-H Bond Length | ~0.96 Å | Salicylamide nih.gov |
| CO-Ph Torsional Angle | Near Planar (0-20°) | Substituted Benzamides rasayanjournal.co.in |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.
For aromatic compounds, the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-antibonding orbital. In this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing bromine, fluorine, and amide groups will influence the energies of these orbitals. The hydroxyl group will raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the halogen and amide groups will lower the LUMO energy, increasing its electron-accepting capability.
The HOMO-LUMO energy gap for related halogenated and hydroxylated aromatic compounds typically falls in the range of 4-5 eV, as determined by DFT calculations. A smaller energy gap suggests higher chemical reactivity and potential for applications in materials science, such as in organic electronics.
| Property | Predicted Value (eV) | Reference Compound(s) |
|---|---|---|
| HOMO Energy | -6.0 to -6.5 | 5-Bromo-2-Hydroxybenzaldehyde aiu.edu |
| LUMO Energy | -1.5 to -2.0 | 5-Bromo-2-Hydroxybenzaldehyde aiu.edu |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | 5-Bromo-2-Hydroxybenzaldehyde aiu.edu |
Chemical reactivity descriptors derived from DFT calculations provide a quantitative measure of the reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate sites susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a significant negative potential around the carbonyl oxygen and the hydroxyl oxygen, making these the primary sites for electrophilic interaction. The hydrogen atoms of the amide and hydroxyl groups, as well as the regions near the halogen atoms, would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Fukui functions can further refine this analysis by identifying the atoms most likely to accept or donate electrons. These calculations would likely confirm the high reactivity of the oxygen atoms as nucleophilic centers and the carbon atoms of the aromatic ring as potential electrophilic sites.
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. The NLO properties of a molecule are related to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
In this compound, the hydroxyl group acts as an electron donor, while the amide, bromo, and fluoro groups have electron-withdrawing characteristics. This donor-acceptor arrangement across the benzene ring suggests that the molecule could exhibit NLO properties. Computational studies on similar halogenated aromatic compounds have shown that the magnitude of the first hyperpolarizability (β) is sensitive to the nature and position of the substituents. nih.govnih.gov While a precise prediction requires specific calculations, it can be inferred that this compound possesses the necessary structural features for potential NLO activity.
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
|---|---|---|
| First Hyperpolarizability (β) | Potentially significant | Presence of donor (OH) and acceptor (CONH2, Br, F) groups on a π-conjugated system. nih.govnih.gov |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the stability of the molecule.
| Donor NBO | Acceptor NBO | Interaction Type | Predicted Significance |
|---|---|---|---|
| LP(O) of OH | σ(C-C) of ring | n → σ | Significant stabilization of the ring |
| LP(N) of CONH2 | π(C=O) | n → π | High, indicates resonance in the amide group |
| LP(O) of C=O | σ(N-H) | n → σ | Potential for intermolecular hydrogen bonding |
| π(C=C) of ring | π(C=C) of ring | π → π | High, indicates aromatic delocalization |
Atoms in Molecules (AIM) Theory for Bonding Characterization
The application of the Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM), provides profound insights into the nature of chemical bonds within a molecule. This theory analyzes the topology of the electron density to characterize atomic interactions, such as covalent, ionic, or hydrogen bonds. However, a specific AIM analysis for this compound is not available in the current body of scientific literature. Such a study would be valuable in elucidating the intricate effects of the bromo, fluoro, and hydroxyl substituents on the electronic environment of the benzamide scaffold.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Prediction of Ligand-Protein Binding Affinities and Interactions
There are no published molecular docking studies featuring this compound. Consequently, there is no available data on its potential binding affinities with any biological targets.
Elucidation of Specific Binding Modes
Without molecular docking simulations, the specific binding modes of this compound, including potential hydrogen bonding, π-π stacking, hydrophobic interactions, and metal chelation, remain purely speculative.
Identification of Potential Biological Targets and Receptor Interactions
The identification of potential biological targets for this compound through computational methods has not been reported.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are crucial for optimizing drug candidates by correlating the chemical structure of a compound with its biological activity.
Computational Analysis of Substituent Effects on Molecular Properties and Interactions
No computational studies have been found that specifically analyze the effects of the bromo and fluoro substituents on the molecular properties and potential biological interactions of this compound. While research on other substituted benzamides exists, these findings cannot be directly extrapolated to this specific compound due to the unique electronic and steric influences of its particular substitution pattern.
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is a cornerstone of computational drug design, providing an abstract representation of the essential steric and electronic features a molecule must possess to exhibit a specific biological activity. This approach is particularly valuable in the design and optimization of novel ligands. For derivatives of 2-hydroxybenzamide, including this compound, pharmacophore modeling helps to delineate the key molecular interactions required for binding to a biological target.
The process of generating a pharmacophore model can be based on a set of known active ligands (ligand-based) or on the structure of the target's binding site (structure-based). nih.gov For benzamide derivatives, these models are critical for understanding their structure-activity relationships (SAR). nih.gov The core components of a pharmacophore model include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). youtube.com The spatial arrangement of these features dictates the potential for a molecule to interact effectively with its target.
In the case of this compound, the structural features contribute distinctively to its pharmacophoric profile. The hydroxyl (-OH) and amide (-NH) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O), hydroxyl oxygen, and the electronegative fluorine atom can serve as hydrogen bond acceptors. The substituted benzene ring provides an aromatic and hydrophobic character to the molecule. The bromine and fluorine atoms further modulate the electronic and lipophilic properties of the aromatic ring, which can be crucial for specific interactions within a binding pocket. acs.org
Computational studies on various substituted benzamides have demonstrated the utility of pharmacophore modeling in identifying novel, potent compounds. mdpi.com For instance, pharmacophore-based virtual screening has been successfully employed to discover new benzamide derivatives as Hepatitis B virus (HBV) capsid assembly modulators. nih.gov This process involves using a validated pharmacophore model as a 3D query to search large chemical databases for molecules that match the required features. nih.gov The identified "hits" can then be synthesized and tested for biological activity.
The development of a robust pharmacophore model involves several steps, including the generation of 3D conformations for a set of molecules and the identification of common chemical features. youtube.com The resulting models are then validated to ensure they can effectively distinguish between active and inactive compounds. researchgate.net Once validated, the model can guide the structural modification of a lead compound, like this compound, to enhance its potency and selectivity. This rational design approach accelerates the drug discovery process and reduces the need for extensive, untargeted synthesis and screening. arxiv.org
The insights gained from pharmacophore models can be further refined using other computational techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This integrated computational approach has proven effective in the development of various therapeutic agents. researchgate.netnih.gov
Pharmacophoric Features of this compound
| Pharmacophoric Feature | Potential Origin in this compound |
| Hydrogen Bond Donor (HBD) | 2-hydroxyl group, amide N-H |
| Hydrogen Bond Acceptor (HBA) | Amide carbonyl oxygen, 2-hydroxyl oxygen, 4-fluoro substituent |
| Aromatic Ring (AR) | Substituted benzene ring |
| Hydrophobic Region (HY) | Bromofluoro-substituted phenyl ring |
No Publicly Available Data on the Biological Interactions of this compound
Despite a comprehensive search of scientific literature and databases, there is currently no publicly available research detailing the molecular mechanisms of biological interactions or the cellular pathway modulation of the chemical compound this compound.
Extensive queries have failed to identify any studies specifically investigating the effects of this compound on the following enzymes and cellular pathways:
β-Ketoacyl-acyl carrier protein synthase III (ecKAS III)
Histone Deacetylase 6 (HDAC6)
Cyclooxygenase (COX-1 and COX-2)
Other enzyme targets such as HIV-1 Integrase, Monoamine Oxidases, InhA, Acetylcholinesterase, and 4-Hydroxyphenylpyruvate Dioxygenase
The NF-κB signaling pathway
While research exists for structurally related compounds, such as other halogenated and hydroxylated benzamides, this information cannot be accurately extrapolated to this compound. The specific placement of the bromo and fluoro substituents on the benzamide scaffold results in a unique electronic and steric profile that would dictate its specific biological activity. Without direct experimental evidence, any discussion of its enzyme inhibition profiles or effects on cellular signaling would be purely speculative.
Therefore, it is not possible to provide an article on the molecular mechanisms of this compound as per the requested outline. The scientific community has not yet published research on the biological activities of this specific compound.
No Scientific Data Found for this compound's Biological Mechanisms
Despite a thorough search of available scientific literature and databases, no specific information could be found regarding the molecular mechanisms of biological interactions, cellular pathway modulation, protein binding, or metabolic pathway analysis for the chemical compound this compound.
Extensive searches were conducted to identify research pertaining to the compound's potential to induce cell cycle arrest, its affinity for proteins and receptors, and its interactions within metabolic pathways. However, these inquiries yielded no relevant studies or data directly investigating this compound.
While information exists for structurally similar compounds, the unique combination and positioning of the bromo, fluoro, and hydroxy groups on the benzamide scaffold mean that data from related molecules cannot be reliably extrapolated to predict the biological activities of the specific compound .
Therefore, the following sections of the requested article cannot be populated with scientifically accurate and specific findings at this time:
Molecular Mechanisms of Biological Interactions and Cellular Pathway Modulation
Analysis of Molecular Interactions in Metabolic Pathways
Further research and experimental investigation would be required to elucidate the potential biological and molecular activities of 5-Bromo-4-fluoro-2-hydroxybenzamide.
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation Analogues for Enhanced Target Selectivity and Potency
The rational design of analogues based on the 5-Bromo-4-fluoro-2-hydroxybenzamide structure is a key strategy to optimize its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the molecule to improve its interaction with biological targets.
Systematic variations of the substituents on the benzamide (B126) ring can lead to significant improvements in potency and selectivity. For instance, the introduction of different halogen atoms at various positions has been shown to influence the binding affinity of benzamide derivatives to their targets. This can be attributed to favorable electronic effects and specific interactions with receptor sites. researchgate.net The exploration of a full series of 4-halobenzamides has demonstrated that halogen substitution significantly affects the properties of the amide bond. asianpubs.org
Furthermore, the fusion of additional rings to the benzamide core can probe for hydrophobic interactions with target receptors. While some modifications, like the addition of a naphthyl-fused diazepine, may lead to inactivity, others, such as the introduction of chlorine atoms, can substantially increase affinity through specific hydrophobic or polar interactions. researchgate.net In the context of bis-benzamides, a structure-activity relationship study revealed that a nitro group at the N-terminus was crucial for biological activity, while the C-terminus could tolerate different functional groups like a methyl ester or a primary carboxamide. nih.govsjpas.com These findings underscore the importance of systematic modifications in designing next-generation analogues with enhanced therapeutic profiles.
| Compound Class | Key Structural Features for Activity | Reference |
| Glycine Antagonists | Introduction of chlorine at position 7 and iodine at position 5 of a kynurenic acid lead to a significant increase in potency. | researchgate.net |
| EGF-R Kinase Inhibitors | Substitution of the anilino group in the meta position with halogen atoms leads to potent compounds. | researchgate.net |
| Bis-Benzamides | A nitro group at the N-terminus is essential for biological activity. | nih.govsjpas.com |
Integration of Advanced Artificial Intelligence and Machine Learning in Computational Studies
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing computational chemistry and drug design. acs.orgnih.gov These advanced computational tools offer unprecedented opportunities to accelerate the discovery and optimization of novel compounds like this compound.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, in conjunction with pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations, are powerful tools for understanding the pharmacological properties of benzamide derivatives and for identifying potential inhibitors of various targets. asianpubs.orgresearchgate.net For example, in silico screening has been successfully used to discover benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). asianpubs.orgresearchgate.net These studies can provide a theoretical basis for the rational design of new and more potent inhibitors.
Machine learning models are also being developed to characterize halogen bonding interactions, a crucial aspect for halogenated compounds like this compound. researchgate.netresearchgate.net These models can predict halogen bond strength and identify key molecular features that influence these interactions, thereby aiding in the design of molecules with optimized binding affinities. researchgate.netresearchgate.net Furthermore, ML algorithms can predict the reactivity of halogenated compounds, providing insights into their metabolic stability and potential for off-target effects. bohrium.com The application of these in silico methods can significantly reduce the time and cost associated with experimental screening and lead optimization. nih.gov
Exploration of Polypharmacology and Multi-Target Directed Ligand Development
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. nih.govcymitquimica.com Benzamide derivatives have emerged as a versatile scaffold for the development of such multi-target-directed ligands (MTDLs). researchgate.netresearchgate.net
For instance, benzamide derivatives have been investigated as potential multi-target agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1). researchgate.netresearchgate.net The ability to easily synthesize and modify benzamide structures makes them ideal candidates for developing dual inhibitors. researchgate.net Similarly, benzamide derivatives of thioacridine have been designed as dual inhibitors of DYRK2 and DYRK3 kinases, which are implicated in cancer and neurodegenerative diseases. sjpas.comresearchgate.net
The concept of fragment-based drug discovery (FBDD) is another promising avenue for developing multi-target ligands. nih.govnih.gov By screening libraries of small fragments against multiple targets, it is possible to identify privileged fragments that can serve as starting points for the design of MTDLs. Given the structural features of this compound, it is plausible that this compound or its derivatives could exhibit a polypharmacological profile, acting on multiple targets to achieve a synergistic therapeutic effect.
Investigation of Novel Bioinorganic Chemistry Aspects in Halogenated Benzamides
The field of bioinorganic chemistry offers another dimension for exploring the potential of this compound. The ability of the benzamide moiety to form metal complexes opens up possibilities for developing novel therapeutic and diagnostic agents. asianpubs.orgresearchgate.net The coordination of metal ions to the amide group, typically through the nitrogen or oxygen atoms, can significantly alter the biological activity of the ligand. asianpubs.orgresearchgate.net
Metal complexes of benzamide derivatives have been shown to possess catalytic activity, for example, in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net This suggests that metal complexes of this compound could be explored for their potential as catalysts in various chemical transformations.
The presence of halogen atoms in the ligand can play a crucial role in the properties and reactivity of the resulting metal complexes. Halogen bonds, which are short, directional interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in biological systems. nih.gov These interactions can influence ligand binding and molecular folding. nih.gov In the context of metal complexes, halogen bonding could play a role in the stabilization of the complex and its interaction with biological targets. Furthermore, the electronic properties of the halogen substituents can modulate the redox potential and catalytic activity of the metal center. The investigation of the bioinorganic chemistry of this compound and its metal complexes represents a promising area for future research.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-Bromo-4-fluoro-2-hydroxybenzamide?
- Methodological Answer : A plausible route involves bromo-fluoro-substituted benzyl bromides (e.g., 4-Bromo-2-fluorobenzyl bromide, CAS 76283-09-5) as precursors . Coupling reactions with hydroxybenzamide intermediates under palladium catalysis (e.g., Buchwald-Hartwig amination) or nucleophilic substitution could be employed. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Confirm purity using HPLC (>95% by HPLC, as in ) .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Compare H and C spectra with structurally similar benzamides (e.g., 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide, C10H9BrF3NO2) to assign substituent positions .
- IR : Identify carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3200 cm) stretches.
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., referencing NIST data for bromo-fluoro benzoic acids) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation, as suggested for halogenated benzamides in . Use desiccants (e.g., silica gel) to mitigate hydrolysis of the amide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature : Test reflux conditions (e.g., 80–100°C in DMF) versus room-temperature reactions for coupling steps .
- Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig amination .
- Solvent Polarity : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives (toluene) to balance solubility and reaction kinetics.
- Computational Modeling : Use DFT calculations (e.g., via Gaussian) to predict transition states and optimize substituent electronic effects .
Q. How can contradictions in spectral data between synthesis batches be resolved?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and HPLC data to confirm structural consistency. For example, conflicting H NMR peaks may arise from rotamers; variable-temperature NMR can resolve this .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or hydrolyzed derivatives) and adjust reaction quenching/purification steps .
Q. What strategies address low purity in synthesized batches?
- Methodological Answer :
- HPLC Optimization : Adjust mobile phase (e.g., acetonitrile/0.1% TFA in water) to improve separation .
- Alternative Purification : Employ preparative TLC or centrifugal partition chromatography for challenging separations .
- Crystallization Screening : Test solvents like dichloromethane/hexane or acetone/water for polymorph control .
Q. How to design bioactivity assays for this compound in medicinal chemistry?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., fluorinated benzamides in and ) .
- Assay Conditions : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., luciferase-based ATP depletion).
- SAR Studies : Synthesize derivatives (e.g., varying bromo/fluoro positions) and correlate substitutions with activity using multivariate regression .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., varying melting points in literature), validate purity via DSC (Differential Scanning Calorimetry) and cross-reference with independent sources (e.g., NIST or PubChem) .
- Experimental Replication : Document reaction parameters (stoichiometry, solvent grade, catalyst lot) meticulously to identify batch-to-batch variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
